

"CAS number 114670-75-6 properties"

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Compound of Interest

Compound Name:	<i>Chloromethyl 3,3-dimethylbutanoate</i>
CAS No.:	114670-75-6
Cat. No.:	B1650189

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Engineering Pharmacokinetics: A Technical Guide to **Chloromethyl 3,3-Dimethylbutanoate** in Prodrug Synthesis

Executive Summary

In the landscape of modern drug development, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs) is as critical as target binding affinity. Highly polar APIs, such as phosphonates, amines, and carboxylic acids, often suffer from poor cellular permeability and low oral bioavailability. To circumvent this, acyloxyalkylating agents are employed to synthesize bioreversible prodrugs. Among these specialized reagents, **Chloromethyl 3,3-dimethylbutanoate** (CAS 114670-75-6) has emerged as a highly effective substituted methylformyl reagent^[1].

This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, mechanistic logic, and synthetic application of CAS 114670-75-6, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Logic

Chloromethyl 3,3-dimethylbutanoate is a bifunctional alkylating agent characterized by a reactive chloromethyl group linked to a neo-hexyl (3,3-dimethylbutanoate) moiety.

Table 1: Quantitative Physicochemical Properties[2]

Property	Specification
CAS Number	114670-75-6
Chemical Name	Chloromethyl 3,3-dimethylbutanoate
Molecular Formula	C ₇ H ₁₃ ClO ₂
Molecular Weight	164.63 g/mol
Physical Form	Liquid
Purity Standard	≥95%
Storage Conditions	2-8°C, Inert Atmosphere

The Causality of Structural Design: Why utilize the 3,3-dimethylbutanoate moiety instead of a simple acetate or a highly branched pivalate? The strategic inclusion of the tert-butyl group, separated from the carbonyl by a methylene spacer, provides precise steric hindrance. In vivo, the rate of prodrug bioconversion is dictated by carboxylesterase activity. A simple acetate is often cleaved too rapidly, leading to premature drug release in the gastrointestinal tract or plasma. Conversely, a highly hindered pivalate can sometimes be too resistant to enzymatic cleavage. The 3,3-dimethylbutanoate structure offers a "Goldilocks" kinetic profile, fine-tuning the enzymatic hydrolysis rate to ensure sustained release, prolonged half-life, and optimal tissue distribution[3].

Mechanistic Pathway of Prodrug Activation

The primary utility of CAS 114670-75-6 lies in its ability to form acyloxyalkyl prodrugs. Once administered, these prodrugs function as self-immolative systems that mask the negative charge of the API, allowing it to cross lipid bilayers.

The bioconversion follows a highly predictable, self-validating three-step cascade:

- Enzymatic Hydrolysis: Ubiquitous esterases in the blood and target tissues recognize and cleave the terminal ester bond of the 3,3-dimethylbutanoate moiety[4].
- Intermediate Formation: This cleavage generates a highly unstable hydroxymethyl intermediate[5].
- Spontaneous Decomposition: The intermediate rapidly and spontaneously collapses. It extrudes formaldehyde and releases the fully active, charged API alongside 3,3-dimethylbutanoic acid[4].

Caption: In vivo bioconversion cascade of acyloxyalkyl prodrugs.

Experimental Methodology: Acyloxyalkyl Prodrug Synthesis

The conjugation of an API with CAS 114670-75-6 requires precise control over reaction kinetics to prevent degradation of the API while maximizing the yield of the prodrug. The following protocol outlines a highly efficient S_N2 alkylation workflow.

Step-by-Step Workflow & Causality:

- Deprotonation: Dissolve the API (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) and add Potassium Carbonate (K₂CO₃) (2.0 eq). Stir at room temperature for 30 minutes.
 - Causality: DMF is a polar aprotic solvent that highly solvates the potassium cation, leaving the API's anionic center "naked" and highly nucleophilic. Mild bases like K₂CO₃ are preferred over stronger bases to prevent base-catalyzed hydrolysis of the newly formed ester bonds.
- Finkelstein Catalysis: Add Sodium Iodide (NaI) (0.2 eq) to the reaction mixture.
 - Causality: Alkyl chlorides are relatively poor electrophiles for bulky APIs. NaI initiates an in situ Finkelstein reaction, converting the chloromethyl ester to an iodomethyl ester. Iodide is a superior leaving group, significantly accelerating the subsequent S_N2 attack and allowing the reaction to proceed at lower temperatures, thereby preserving API integrity.

- Alkylation: Dropwise add **chloromethyl 3,3-dimethylbutanoate** (1.5 eq). Elevate the temperature to 50-60°C and stir for 12-16 hours under an inert argon atmosphere[1].
- Reaction Monitoring: Monitor the consumption of the API via LC-MS. The appearance of the prodrug mass (API mass + 128 Da) validates the successful conjugation.
- Workup & Purification: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF. Purify via silica gel column chromatography (Hexane/EtOAc gradient) to isolate the pure acyloxyalkyl prodrug.

Caption: Synthetic workflow utilizing Finkelstein catalysis for prodrug generation.

Analytical Validation & Quality Control

Validating the structural integrity of the starting reagent is critical before initiating synthesis. For CAS 114670-75-6, ¹H NMR provides a definitive structural fingerprint.

Table 2: ¹H NMR (300 MHz, CDCl₃) Reference Data for CAS 114670-75-6[6]

Chemical Shift (δ, ppm)	Multiplicity	Integration	Structural Assignment
5.37	Singlet (s)	2H	-O-CH ₂ -Cl (Chloromethyl protons)
2.21	Singlet (s)	2H	-CH ₂ - (Methylene protons adjacent to carbonyl)
1.05	Singlet (s)	9H	-C(CH ₃) ₃ (tert-Butyl protons)

Validation Logic: The singlet at 5.37 ppm is the diagnostic peak for the chloromethyl protons[6]. During prodrug synthesis, successful conjugation is confirmed when this peak shifts downfield (typically to 5.6 - 6.0 ppm) due to the new ester/phosphonate linkage replacing the highly electronegative chlorine atom.

Safety, Handling, and Storage

Chloromethyl 3,3-dimethylbutanoate is a highly reactive alkylating agent and must be handled with stringent laboratory safety protocols:

- Hazards: Classified under GHS as highly flammable (H225), a respiratory irritant (H335), and capable of causing severe skin burns and eye damage (H314)[2]. All handling must occur within a certified chemical fume hood.
- Storage: The reagent is inherently moisture-sensitive. It must be stored in an inert atmosphere (Argon or Nitrogen) at 2-8°C (cold-chain transportation required) to prevent premature hydrolysis of the chloromethyl group[2].

References

- Google Patents. "WO2012137225A1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds".
- Google Patents. "EP2693876B1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds".
- National Institutes of Health (PMC). "Phosphonate prodrugs: an overview and recent advances". Available at:[[Link](#)]
- National Institutes of Health (PMC). "2-O-Acyl-3-O-(1-acyloxyalkyl) Prodrugs of 5,6-Isopropylidene-l-Ascorbic Acid and l-Ascorbic Acid". Available at:[[Link](#)]

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- [1. WO2012137225A1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - Google Patents \[patents.google.com\]](#)
- [2. Chloromethyl 3,3-dimethylbutanoate | 114670-75-6 \[sigmaaldrich.com\]](#)

- [3. EP2693876B1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - Google Patents \[patents.google.com\]](#)
- [4. Phosphonate prodrugs: an overview and recent advances - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. 2-O-Acyl-3-O-\(1-acyloxyalkyl\) Prodrugs of 5,6-Isopropylidene-l-Ascorbic Acid and l-Ascorbic Acid: Antioxidant Activity and Ability to Permeate Silicone Membranes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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